2-Amino-7-chloro-3-methylquinoline hydrochloride
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Overview
Description
2-Amino-7-chloro-3-methylquinoline hydrochloride: is a chemical compound with the molecular formula C10H9ClN2.HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-chloro-3-methylquinoline hydrochloride typically involves the chlorination of 3-methylquinoline followed by amination. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) and subsequent treatment with ammonia or an amine source to introduce the amino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives
Reduction: Formation of reduced quinoline derivatives
Substitution: Formation of substituted quinoline derivatives with various functional groups
Scientific Research Applications
Chemistry: 2-Amino-7-chloro-3-methylquinoline hydrochloride is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It can be used in assays to investigate the binding affinity and activity of quinoline-based compounds.
Medicine: The compound has potential applications in the development of pharmaceutical agents. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound can be used as a lead compound in drug discovery programs.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-7-chloro-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, quinoline derivatives are known to interact with enzymes, receptors, and other proteins. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its therapeutic effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
- 2-Aminoquinoline
- 7-Chloroquinoline
- 3-Methylquinoline
- 2-Amino-3-methylquinoline
Comparison: 2-Amino-7-chloro-3-methylquinoline hydrochloride is unique due to the presence of both an amino group and a chlorine atom on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to other quinoline derivatives. For example, the presence of the chlorine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions. The amino group can also participate in hydrogen bonding, influencing the compound’s interactions with biological targets.
Properties
IUPAC Name |
7-chloro-3-methylquinolin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVGXXJVFAYMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Cl)N=C1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656588 |
Source
|
Record name | 7-Chloro-3-methylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170955-52-8 |
Source
|
Record name | 7-Chloro-3-methylquinolin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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